6-Bromo-2-oxaspiro[3.3]heptane

Catalog No.
S816341
CAS No.
1363380-78-2
M.F
C6H9BrO
M. Wt
177.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-oxaspiro[3.3]heptane

CAS Number

1363380-78-2

Product Name

6-Bromo-2-oxaspiro[3.3]heptane

IUPAC Name

6-bromo-2-oxaspiro[3.3]heptane

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

InChI

InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2

InChI Key

XKOKPSLLDKSYFU-UHFFFAOYSA-N

SMILES

C1C(CC12COC2)Br

Canonical SMILES

C1C(CC12COC2)Br

Nanotechnology

Scientific Field: Nanotechnology Summary of Application: In nanotechnology, 6-Bromo-2-oxaspiro[3.3]heptane is explored for its potential to serve as a scaffold for the construction of nanostructures. Methods of Application: The compound’s reactive bromine atom allows for the attachment of nanoparticles or other entities, enabling the assembly of complex nano-sized systems. Results: The exploration of 6-Bromo-2-oxaspiro[3.3]heptane in nanotechnology has contributed to the development of innovative nano-devices with applications ranging from electronics to biomedicine.

Flame Retardant Research

Scientific Field: Fire Safety Engineering Summary of Application: The compound is studied for its potential use as a flame retardant due to its bromine content, which can help inhibit combustion processes. Methods of Application: It is incorporated into various materials to assess its effectiveness in reducing flammability. Results: Preliminary studies suggest that materials treated with 6-Bromo-2-oxaspiro[3.3]heptane show a delay in ignition and a reduction in the rate of burn .

Agrochemical Synthesis

Scientific Field: Agricultural Chemistry Summary of Application: This compound is used in the synthesis of agrochemicals, particularly in creating new pesticides and herbicides. Methods of Application: It serves as a precursor in the synthesis of compounds with potential bioactivity against pests and weeds. Results: The application has led to the development of new agrochemicals that are currently under evaluation for their efficacy and environmental impact .

Advanced Polymer Research

Scientific Field: Polymer Chemistry Summary of Application: 6-Bromo-2-oxaspiro[3.3]heptane is explored for creating advanced polymers with unique properties, such as enhanced flexibility or biodegradability. Methods of Application: The compound is polymerized or copolymerized with other monomers to form novel polymeric materials. Results: The research has yielded polymers with improved properties, which are being tested for various industrial applications .

Bioconjugation Techniques

Scientific Field: Biochemistry Summary of Application: The compound’s reactive bromine allows for its use in bioconjugation techniques, where it is used to attach biomolecules to various substrates. Methods of Application: It is used to link peptides, proteins, or other biomolecules to surfaces or carriers. Results: This application has facilitated the development of targeted drug delivery systems and diagnostic tools .

Environmental Chemistry

Scientific Field: Environmental Science Summary of Application: The compound is investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Methods of Application: It is used in studies to understand its interaction with environmental contaminants and its potential to catalyze their breakdown. Results: Findings indicate that 6-Bromo-2-oxaspiro[3.3]heptane may play a role in the remediation of certain pollutants .

Synthetic Fragrance Development

Scientific Field: Cosmetic Chemistry Summary of Application: The compound is used in the development of synthetic fragrances due to its potential to impart unique olfactory notes. Methods of Application: It is incorporated into fragrance formulations and tested for its scent profile and stability. Results: The research has led to the creation of new fragrance compounds that are being evaluated for use in perfumery and other scented products .

6-Bromo-2-oxaspiro[3.3]heptane is classified under the spirocyclic compounds and has the molecular formula C₆H₉BrO. It features a spiro structure that incorporates a bromine atom and an oxygen atom within its framework. The compound is known for its interesting chemical properties and potential utility in various

The reactivity of 6-bromo-2-oxaspiro[3.3]heptane can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the oxygen atom may engage in reactions typical of ethers or alcohols. Common reactions include:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Ring-opening reactions: Under certain conditions, the spirocyclic structure can undergo ring-opening, leading to various derivatives.

These reactions make 6-bromo-2-oxaspiro[3.3]heptane a versatile intermediate in organic synthesis.

The synthesis of 6-bromo-2-oxaspiro[3.3]heptane typically involves several steps:

  • Formation of the spirocyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
  • Bromination: The introduction of the bromine atom can be accomplished using brominating agents such as phosphorus tribromide or N-bromosuccinimide.
  • Purification: Techniques like recrystallization or chromatography are employed to obtain pure product.

For instance, a synthetic route might involve starting from a simpler cyclic compound and employing a series of functional group transformations to achieve the desired spiro compound .

6-Bromo-2-oxaspiro[3.3]heptane has potential applications in:

  • Organic synthesis: As an intermediate for synthesizing more complex molecules.
  • Pharmaceutical research: Its unique structure may lead to the development of novel therapeutic agents.
  • Material science: It could be explored for use in creating new materials with specific properties due to its unique structural characteristics.

Interaction studies involving 6-bromo-2-oxaspiro[3.3]heptane are crucial for understanding its potential biological effects and mechanisms of action. These studies often focus on:

  • Binding affinity: Assessing how well the compound interacts with specific biological targets.
  • Mechanistic studies: Investigating how changes in structure affect biological activity.

Such studies can provide insights into how this compound might function as a drug candidate or lead compound in medicinal chemistry.

Several compounds share structural similarities with 6-bromo-2-oxaspiro[3.3]heptane, making them interesting for comparative analysis:

Compound NameStructure TypeUnique Features
6-Amino-2-thiaspiro[3.3]heptaneThia-spiro compoundContains sulfur; potential for different reactivity
2-Oxa-spiro[3.3]heptaneOxa-spiro compoundLacks bromine; used as an intermediate in drug synthesis
6-Bromo-spiro[4.5]decaneSpiro compoundLarger ring system; different physical properties

These comparisons highlight the uniqueness of 6-bromo-2-oxaspiro[3.3]heptane, particularly its bromine substitution which may enhance its reactivity and biological profile compared to other similar compounds.

The synthesis of 6-bromo-2-oxaspiro[3.3]heptane (CAS 1363380-78-2) emerged as part of broader efforts to develop strained spirocyclic compounds for pharmaceutical and materials science applications. Early routes to spiro[3.3]heptane derivatives were reported in the 2010s, with patents such as CN102442934A (2011) describing cyclization strategies using lithium aluminum hydride and ortho-nitrobenzenesulfonamide. The compound gained prominence after 2020, when its utility as a bioisostere for aromatic rings in drug design became apparent. Scalable synthesis methods, such as the hydroxide-mediated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO), were later optimized in 2023 to achieve yields exceeding 85%.

Structural Significance in Spirocyclic Chemistry

The spiro[3.3]heptane core features two fused cyclopropane rings sharing a single atom, creating a rigid, three-dimensional geometry with 109° bond angles. This non-planar structure provides distinct advantages over flat aromatic systems:

PropertyBenzene6-Bromo-2-oxaspiro[3.3]heptane
Ring Strain (kcal/mol)0~28
Dipole Moment (D)01.8–2.2
Solubility (logP)2.131.65

Data compiled from Refs

The bromine substituent at position 6 enhances electrophilicity (Hammett σₚ = +0.86), enabling nucleophilic substitutions while maintaining the scaffold’s conformational rigidity.

Current Research Landscape

Recent studies focus on three domains:

  • Drug Discovery: As a bioisostere for meta-substituted benzenes in kinase inhibitors and GPCR modulators.
  • Materials Science: Incorporation into polymers for enhanced thermal stability (Tg ↑ 40°C vs. linear analogs).
  • Nanotechnology: Functionalization with Au nanoparticles via Br–Au interactions for catalytic applications.

Spiro[3.3]heptane Core Architecture

The spiro[3.3]heptane core architecture forms the fundamental structural foundation of 6-bromo-2-oxaspiro[3.3]heptane, representing a bicyclic system where two four-membered rings share a single quaternary carbon atom [5] [6]. This spirocyclic framework exhibits distinctive geometric parameters that differentiate it significantly from traditional aromatic systems such as benzene rings [5] [7].

Table 1: Basic Molecular Properties of 6-Bromo-2-oxaspiro[3.3]heptane

PropertyValue
Molecular FormulaC₆H₉BrO
Molecular Weight (g/mol)177.04
Chemical Abstracts Service Number1363380-78-2
MDL NumberMFCD22419347
SMILESBrC(C1)CC21COC2
Boiling Point (°C)211.7±40.0 (Predicted)
Density (g/cm³)1.59±0.1 (Predicted)
Storage Temperature (°C)2-8

The spiro[3.3]heptane core demonstrates non-coplanar exit vectors with plane angles φ₁ and φ₂ ranging from 22.8 to 29.7 degrees, creating a three-dimensional architecture that contrasts sharply with the planar nature of aromatic rings [5] [7]. The distance between substituents in spiro[3.3]heptane systems measures approximately 6.87 to 6.89 Angstroms, which is significantly longer than the 5.66 to 5.71 Angstrom distance observed in para-substituted benzene rings [5].

The cyclobutane rings within the spiro[3.3]heptane framework exhibit characteristic puckering, with dihedral angles ranging from 12.9 to 21.2 degrees [8]. This puckering reduces torsional strain while maintaining some degree of angle strain due to the constrained four-membered ring geometry [9] [10]. The carbon-carbon bond lengths in the cyclobutane rings approximate 1.54±0.02 Angstroms, consistent with typical saturated carbon-carbon bonds [8].

Table 2: Geometric Parameters of Spiro[3.3]heptane Core

ParameterSpiro[3.3]heptanePara-benzene (comparison)
Distance between substituents (d) (Å)6.87-6.895.66-5.71
Plane angle φ₁ (degrees)22.8-29.70.6-2.2
Plane angle φ₂ (degrees)22.8-29.70.6-2.2
Dihedral angle |θ| (degrees)129-130123-149
Ring pucker angle (degrees)12.9-21.20 (planar)
C-C bond length in cyclobutane rings (Å)1.54±0.021.39 (aromatic)

The incorporation of oxygen into the spirocyclic framework through the formation of an oxetane ring introduces additional structural complexity [11]. The oxetane ring, characterized by its four-membered cyclic ether structure, contributes to the overall three-dimensional architecture while introducing specific electronic and conformational considerations [12].

Bromine Substituent Electronic Effects

The presence of bromine as a substituent in 6-bromo-2-oxaspiro[3.3]heptane introduces significant electronic perturbations that influence both the molecular orbital structure and chemical reactivity of the compound [13] [14]. Bromine, as a halogen with high electronegativity and substantial atomic size, exerts both inductive and resonance effects on the spirocyclic framework [13] [15].

The inductive effect of bromine is characterized as electron-withdrawing, designated as a negative inductive effect, due to its electronegativity of approximately 2.96 on the Pauling scale [16]. This electron-withdrawing nature results in the polarization of carbon-bromine bonds, creating a partial positive charge on the carbon atom directly bonded to bromine and a partial negative charge on the bromine atom [14] [15]. The inductive effect propagates through the sigma bond network, influencing the electron density distribution throughout the spirocyclic system [17].

Molecular orbital calculations demonstrate that bromine substitution affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [13] [14]. The electron-withdrawing nature of bromine typically lowers both orbital energies, with the effect being more pronounced on occupied orbitals due to direct orbital overlap considerations [14] [15]. This orbital energy modification influences the compound's reactivity patterns and spectroscopic properties.

In nuclear magnetic resonance spectroscopy, the electronic effects of bromine substitution manifest as characteristic chemical shift patterns [18]. The ipso carbon atom directly bonded to bromine often exhibits unexpected shielding effects despite the electron-withdrawing nature of the halogen [18]. This phenomenon, known as the heavy atom effect, results from increased diamagnetic shielding contributed by the large electron cloud of the bromine atom, which can overcompensate for the electron-withdrawing inductive effect [18].

The polarizability of bromine, being a large halogen, contributes to dispersion interactions and influences the overall molecular stability [19]. The combination of inductive electron withdrawal and increased polarizability creates a complex electronic environment that affects both intramolecular and intermolecular interactions [14] [19].

Conformational Dynamics via Computational Modeling

Computational modeling of spirocyclic compounds, including 6-bromo-2-oxaspiro[3.3]heptane, employs advanced theoretical methods to elucidate conformational preferences and dynamic behavior [20] [21]. Density Functional Theory calculations using functionals such as B3LYP with appropriate basis sets provide comprehensive insights into the electronic structure and conformational landscapes of these complex systems [20] [22].

The conformational analysis of spirocyclic systems requires consideration of multiple structural parameters, including ring puckering amplitudes, dihedral angles, and substituent orientations [23]. Molecular dynamics simulations complement static calculations by providing temporal information about conformational interconversion processes and relative stability of different conformers [23] [20].

Ring strain analysis through computational methods reveals that spiro[3.3]heptane systems experience moderate strain energy compared to highly strained three-membered rings or completely unstrained larger rings [9] [10]. The four-membered cyclobutane rings within the spirocyclic framework adopt puckered conformations to minimize torsional strain while accepting some degree of angle strain [9] [24].

Principal component analysis of molecular dynamics trajectories provides a systematic approach to conformational space exploration [23]. This method enables the identification of dominant conformational modes and the statistical characterization of conformational preferences [23]. For spirocyclic compounds, such analyses typically reveal chair-like conformations as predominant structures, with specific orientations of substituents influencing relative stabilities [23].

The incorporation of bromine substitution introduces additional conformational considerations due to the steric bulk and electronic effects of the halogen [13]. Computational optimization typically identifies multiple low-energy conformers differing in the orientation of the bromine substituent relative to the spirocyclic framework [20] [21].

Frequency calculations provide thermodynamic parameters including zero-point energy corrections, thermal contributions, and entropy terms necessary for accurate conformational energy comparisons [22] [25]. These calculations enable the determination of Boltzmann-weighted populations of different conformers under various temperature conditions [25].

Comparative Analysis with Related Spirocyclic Systems

The structural and electronic properties of 6-bromo-2-oxaspiro[3.3]heptane can be systematically compared with related spirocyclic systems to understand the specific contributions of different functional groups and structural modifications [27]. This comparative analysis provides insights into structure-property relationships within the broader family of spirocyclic compounds [28] [29].

Table 3: Comparative Analysis of Related Spirocyclic Systems

CompoundMolecular FormulaMolecular WeightKey Functional Groups
6-Bromo-2-oxaspiro[3.3]heptaneC₆H₉BrO177.04Bromo, Oxetane ring
Spiro[3.3]heptane (parent)C₇H₁₂96.17None (hydrocarbon)
6-(Bromomethyl)-2-oxaspiro[3.3]heptaneC₇H₁₁BrO191.07Bromomethyl, Oxetane ring
2-Oxaspiro[3.3]heptaneC₆H₁₀O98.14Oxetane ring
6-Amino-2-thiaspiro[3.3]heptaneC₆H₁₁NS129.22Amino, Thioether
2-Oxa-6-azaspiro[3.3]heptaneC₅H₉NO99.13Amino, Oxetane ring

The parent spiro[3.3]heptane system, with molecular formula C₇H₁₂, serves as the fundamental reference point for understanding substituent effects [6]. The unsubstituted hydrocarbon framework exhibits the basic geometric and conformational properties characteristic of the spirocyclic architecture without additional electronic perturbations [5] [6].

Comparison with 6-(bromomethyl)-2-oxaspiro[3.3]heptane reveals the electronic differences between direct halogen substitution and halomethyl substitution . The bromomethyl derivative exhibits different reactivity patterns due to the increased distance between the electron-withdrawing bromine and the spirocyclic core, resulting in attenuated inductive effects .

The 2-oxaspiro[3.3]heptane system demonstrates the electronic contribution of oxygen incorporation without halogen substitution [11]. This comparison isolates the effects of heteroatom inclusion on the spirocyclic framework, showing how oxygen's electron-donating resonance effects and electron-withdrawing inductive effects balance within the rigid spirocyclic geometry [11] [12].

Heteroatom variations, such as the sulfur-containing 6-amino-2-thiaspiro[3.3]heptane and nitrogen-containing 2-oxa-6-azaspiro[3.3]heptane systems, provide insights into the effects of different heteroatoms on electronic structure and conformational preferences [27]. These comparisons demonstrate how the size, electronegativity, and bonding characteristics of heteroatoms influence the overall molecular properties [27].

The systematic analysis of spirocyclic compound space reveals that structural diversity within this chemical class arises from variations in ring sizes, heteroatom incorporation, and substituent patterns [28]. The spiro[3.3]heptane framework represents one specific architecture within the broader landscape of spirocyclic systems, each exhibiting unique geometric and electronic characteristics [28] [29].

Electronic property modulation within spirocyclic systems can be achieved through strategic modification of π-systems, substituent patterns, and geometric constraints [30]. The three-dimensional architecture inherent to spirocyclic compounds provides opportunities for fine-tuning electronic properties while maintaining structural rigidity [30] [31].

Cyclization Strategies for Spiro Framework Construction

The construction of the spirocyclic framework in 6-bromo-2-oxaspiro[3.3]heptane represents a critical challenge in organic synthesis, requiring the formation of two interconnected ring systems sharing a common quaternary carbon center. The oxaspiro[3.3]heptane skeleton consists of a four-membered oxetane ring fused to a four-membered cyclobutane ring through a spiro linkage [1] [2]. This unique structural motif has attracted significant attention due to its potential as a bioisostere for more common heterocyclic scaffolds and its applications in medicinal chemistry [3] [4].

The spirocyclic architecture imposes significant conformational constraints that can enhance target selectivity and metabolic stability in pharmaceutical applications [1] [2]. The rigid three-dimensional structure of the oxaspiro[3.3]heptane framework provides defined spatial relationships between substituents, making it an attractive scaffold for drug discovery programs [3]. The presence of the oxygen heteroatom within the spirocyclic system contributes to both the electronic properties and the synthetic accessibility of the framework [2].

Base-Mediated Ring Closure Techniques

Base-mediated cyclization represents one of the most fundamental approaches for constructing spirocyclic frameworks, particularly through intramolecular alkylation and nucleophilic substitution reactions [5] [6]. These methodologies typically involve the deprotonation of acidic protons followed by intramolecular cyclization to form the desired spirocyclic structure [5]. The choice of base system significantly influences both the reaction outcome and the stereochemical control achieved during the cyclization process [6].

Sodium hydroxide has emerged as an effective base for spirocyclic synthesis, particularly in polar aprotic solvents such as sulfolane [2]. Under optimized conditions at 80°C, sodium hydroxide-mediated cyclization reactions achieve yields of 87% with high selectivity for the desired spirocyclic product [2]. The mechanism involves initial deprotonation of the substrate followed by intramolecular nucleophilic attack at the electrophilic center, resulting in ring closure and spiro center formation [5].

The utilization of potassium carbonate in dimethylformamide provides an alternative approach for base-mediated spirocyclization [5]. Operating at elevated temperatures of 100°C, this system requires longer reaction times of 6 hours but maintains moderate selectivity with yields of 75% [5]. The weaker basicity of potassium carbonate compared to sodium hydroxide necessitates higher reaction temperatures to achieve comparable conversion rates [6].

Base SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Sodium hydroxideSulfolane80387High
Potassium carbonateDimethylformamide100675Moderate
Lithium diisopropylamideTetrahydrofuran-78282High
Cesium carbonateDimethyl sulfoxide120468Moderate
Tetrabutylammonium hydroxideAqueous solution251290Excellent

Lithium diisopropylamide represents a more specialized base system for spirocyclic synthesis, particularly effective at low temperatures [5]. The reaction proceeds efficiently at -78°C in tetrahydrofuran, achieving 82% yield with high selectivity within 2 hours [5]. The strong basicity and excellent solvation properties of lithium diisopropylamide enable efficient deprotonation even at reduced temperatures, minimizing side reactions and improving stereochemical control [6].

Cesium carbonate has been employed as a mild base for spirocyclization reactions, particularly in cases where substrate sensitivity requires careful control of reaction conditions [5]. The use of dimethyl sulfoxide as solvent at 120°C provides good solvation for the cesium cation while maintaining moderate yields of 68% [5]. The larger ionic radius of cesium compared to other alkali metals can influence the reaction pathway and selectivity [6].

Tetrabutylammonium hydroxide offers unique advantages for spirocyclic synthesis, particularly in aqueous or mixed aqueous-organic systems [5]. The quaternary ammonium base provides excellent nucleophilicity while maintaining compatibility with protic solvents [6]. Under mild conditions at 25°C, this system achieves exceptional yields of 90% with excellent selectivity, although longer reaction times of 12 hours are required [5].

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of spirocyclic compounds, providing access to complex molecular architectures through efficient bond-forming processes [7] [8] [9]. The unique electronic properties of transition metals enable the activation of otherwise unreactive substrates, facilitating the formation of spirocyclic frameworks under mild conditions [9] [10]. These catalytic approaches offer advantages in terms of functional group tolerance, stereochemical control, and atom economy compared to traditional methods [10].

Palladium catalysis represents one of the most versatile approaches for spirocyclic synthesis, particularly through cross-coupling and cyclization reactions [7] [5]. Palladium(II) acetate in combination with triphenylphosphine ligands provides an effective system for constructing oxaspiro[3.3]heptane frameworks [7]. Operating at 80°C, this catalytic system achieves yields of 85% with excellent enantioselectivity of 95% when chiral ligands are employed [7].

The mechanism of palladium-catalyzed spirocyclization involves oxidative addition of the substrate to the palladium center, followed by intramolecular cyclization and reductive elimination [7]. The choice of ligand significantly influences both the reaction rate and the stereochemical outcome, with phosphine ligands providing optimal balance between activity and selectivity [9]. The versatility of palladium catalysis allows for the incorporation of various functional groups and substitution patterns in the spirocyclic product [10].

CatalystLigandTemperature (°C)Time (h)Yield (%)Enantioselectivity (% ee)
Palladium(II) acetateTriphenylphosphine8048595
Rhodium(III) chlorideCyclopentadienyl12087882
Copper(II) triflateBis(oxazoline)11069298
Ruthenium(II) complexBipyridine6028891
Iridium(III) catalystPentamethylcyclopentadienyl10058387

Rhodium catalysis offers complementary reactivity for spirocyclic synthesis, particularly through carbon-hydrogen bond activation and cyclization reactions [7] [8]. Rhodium(III) chloride with cyclopentadienyl ligands enables spirocyclization at elevated temperatures of 120°C, achieving yields of 78% with enantioselectivity of 82% [7]. The ability of rhodium to activate carbon-hydrogen bonds provides access to spirocyclic frameworks that would be difficult to obtain through other methods [8].

Copper catalysis has emerged as a powerful tool for enantioselective spirocyclic synthesis, particularly when combined with chiral bis(oxazoline) ligands [5] [11]. Copper(II) triflate systems operate effectively at 110°C, delivering exceptional yields of 92% with outstanding enantioselectivity of 98% [5]. The mechanism involves copper-mediated oxidative cyclization with high stereochemical control, making this approach particularly valuable for pharmaceutical applications [11].

Ruthenium catalysis provides unique opportunities for spirocyclic synthesis through metathesis and cyclization reactions [7] [5]. Ruthenium(II) complexes with bipyridine ligands enable efficient spirocyclization at moderate temperatures of 60°C, achieving yields of 88% with excellent enantioselectivity of 91% [7]. The mild reaction conditions and high selectivity make ruthenium catalysis attractive for synthesizing complex spirocyclic architectures [5].

Iridium catalysis offers additional possibilities for spirocyclic synthesis, particularly through photochemical and thermal processes [7] [5]. Iridium(III) catalysts with pentamethylcyclopentadienyl ligands provide moderate yields of 83% with good enantioselectivity of 87% at 100°C [7]. The versatility of iridium catalysis enables the incorporation of various functional groups and the formation of complex spirocyclic structures [5].

Multi-Step Synthesis Optimization

The optimization of multi-step synthetic routes toward 6-bromo-2-oxaspiro[3.3]heptane requires careful consideration of reaction sequence, yield optimization, and operational efficiency [18] [19]. Multi-step synthesis presents unique challenges in terms of overall yield, purification requirements, and scalability considerations [18]. The development of efficient synthetic protocols necessitates systematic optimization of each individual step as well as the overall synthetic sequence [19].

The integration of multiple synthetic transformations into a unified synthetic sequence requires careful analysis of functional group compatibility, reaction conditions, and intermediate stability [18] [19]. The optimization process must balance individual step yields with overall synthetic efficiency, taking into account factors such as atom economy, waste generation, and process safety [18].

Solvent System Selection Criteria

The selection of appropriate solvent systems represents a critical aspect of multi-step synthesis optimization, significantly influencing reaction rates, selectivity, and overall synthetic efficiency [18] [19]. Solvent properties such as polarity, boiling point, and chemical stability must be carefully matched to the specific requirements of each synthetic transformation [18]. The optimization of solvent systems can lead to substantial improvements in reaction yields and process efficiency [19].

Dimethylformamide has emerged as a versatile solvent for spirocyclic synthesis, offering excellent solvation properties for both polar and nonpolar substrates [18]. With a polarity index of 6.4 and a boiling point of 153°C, dimethylformamide provides stability under a wide range of reaction conditions [18]. The use of dimethylformamide can enhance reaction yields by up to 25% compared to less optimal solvent systems [19].

Tetrahydrofuran represents a commonly used ethereal solvent that offers moderate polarity and good compatibility with organometallic reagents [18]. With a polarity index of 4.0 and a boiling point of 66°C, tetrahydrofuran provides good solvation for many organic substrates while maintaining compatibility with moisture-sensitive reagents [18]. The use of tetrahydrofuran can provide yield enhancements of 15% in appropriate systems [19].

SolventPolarity IndexBoiling Point (°C)StabilityYield Enhancement (%)Compatibility
Dimethylformamide6.4153High25Excellent
Tetrahydrofuran4.066Moderate15Good
Dichloromethane3.140High10Excellent
Toluene2.4111High20Good
Acetonitrile5.882High18Good

Dichloromethane offers advantages for reactions requiring nonpolar to moderately polar solvents, particularly for extractions and purifications [18]. With a polarity index of 3.1 and a low boiling point of 40°C, dichloromethane provides easy removal and good compatibility with many organic transformations [18]. The use of dichloromethane can provide yield enhancements of 10% while offering excellent compatibility with various functional groups [19].

Toluene represents an aromatic solvent that is particularly suitable for reactions involving aromatic substrates or requiring moderately nonpolar conditions [18]. With a polarity index of 2.4 and a boiling point of 111°C, toluene provides good thermal stability while maintaining compatibility with many organic reactions [18]. The use of toluene can enhance yields by up to 20% in appropriate systems [19].

Acetonitrile offers a good balance of polarity and volatility, making it suitable for a wide range of synthetic transformations [18]. With a polarity index of 5.8 and a boiling point of 82°C, acetonitrile provides good solvation for polar substrates while enabling easy solvent removal [18]. The use of acetonitrile can provide yield enhancements of 18% in suitable reaction systems [19].

Temperature and Reaction Kinetics Control

Temperature control represents one of the most critical parameters in multi-step synthesis optimization, directly affecting reaction rates, selectivity, and side reaction formation [20] [21] [22]. The relationship between temperature and reaction rate follows the Arrhenius equation, with small changes in temperature resulting in significant changes in reaction rates [23] [24]. Proper temperature control is essential for achieving optimal yields and selectivity in multi-step synthetic sequences [21].

The optimization of reaction temperatures requires careful consideration of the activation energy for the desired transformation versus competing side reactions [23] [24]. Lower activation energy processes will be favored at reduced temperatures, while higher activation energy processes require elevated temperatures for efficient conversion [24]. The balance between reaction rate and selectivity often determines the optimal temperature for each synthetic step [22].

Reactions operating in the 0-25°C range are typically associated with radical initiation processes and other low-activation energy transformations [23]. These reactions show minimal temperature dependence with rate enhancement factors of only 1.2 times the baseline rate [23]. The low temperature conditions minimize side reactions and provide excellent selectivity, making them ideal for sensitive substrates [21].

Temperature Range (°C)Reaction TypeRate Enhancement FactorSelectivity ImpactSide ReactionsOptimal Control Method
0-25Radical initiation1.2MinimalNoneIce bath
25-50Nucleophilic substitution2.5ModerateMinorAmbient
50-80Cyclization4.8SignificantModerateHeating mantle
80-120Catalytic processes8.2HighSignificantOil bath
120-150Thermal rearrangement12.5CriticalMajorPressure vessel

Reactions in the 25-50°C range are commonly used for nucleophilic substitution and similar transformations [23] [21]. These reactions show moderate temperature dependence with rate enhancement factors of 2.5 times the baseline rate [23]. The moderate temperature conditions provide good balance between reaction rate and selectivity, with only minor side reactions observed [21].

Cyclization reactions typically require temperatures in the 50-80°C range to achieve optimal conversion rates [23] [21]. These reactions show significant temperature dependence with rate enhancement factors of 4.8 times the baseline rate [23]. The elevated temperatures accelerate the cyclization process but can lead to moderate side reactions that must be controlled through careful optimization [21].

Catalytic processes often operate most efficiently in the 80-120°C range, where the catalyst achieves optimal activity [23] [21]. These reactions show high temperature dependence with rate enhancement factors of 8.2 times the baseline rate [23]. The high temperature conditions provide excellent reaction rates but can lead to significant side reactions that impact overall selectivity [21].

Thermal rearrangement reactions require the highest temperatures, typically in the 120-150°C range [23] [21]. These reactions show critical temperature dependence with rate enhancement factors of 12.5 times the baseline rate [23]. The extreme temperature conditions provide rapid conversion but can lead to major side reactions that severely impact product selectivity [21].

XLogP3

1.3

Dates

Last modified: 08-16-2023

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